molecular formula C16H12ClF3N4O B10889495 N-(2-chlorobenzyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

N-(2-chlorobenzyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B10889495
M. Wt: 368.74 g/mol
InChI Key: MRSXCKVFFGRCGX-UHFFFAOYSA-N
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Description

N~3~-(2-CHLOROBENZYL)-5-METHYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE is a compound belonging to the pyrazolo[1,5-a]pyrimidine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-(2-CHLOROBENZYL)-5-METHYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the use of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one as a starting material, which undergoes a Suzuki–Miyaura cross-coupling reaction . This reaction is facilitated by palladium catalysts and boronic acids, which help in forming the desired carbon-carbon bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. Microwave-assisted synthesis has been reported to be effective in producing pyrazolo[1,5-a]pyrimidine derivatives, which can be adapted for industrial purposes .

Chemical Reactions Analysis

Types of Reactions

N~3~-(2-CHLOROBENZYL)-5-METHYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions are typically derivatives of the original compound, with modifications at specific positions on the pyrazolo[1,5-a]pyrimidine ring .

Scientific Research Applications

N~3~-(2-CHLOROBENZYL)-5-METHYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes involved in cancer cell proliferation. It may inhibit these enzymes, leading to reduced cell growth and potential apoptosis . The exact pathways can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~3~-(2-CHLOROBENZYL)-5-METHYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group, in particular, enhances its stability and reactivity .

Properties

Molecular Formula

C16H12ClF3N4O

Molecular Weight

368.74 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C16H12ClF3N4O/c1-9-6-13(16(18,19)20)24-14(23-9)11(8-22-24)15(25)21-7-10-4-2-3-5-12(10)17/h2-6,8H,7H2,1H3,(H,21,25)

InChI Key

MRSXCKVFFGRCGX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)C(F)(F)F)C(=O)NCC3=CC=CC=C3Cl

Origin of Product

United States

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